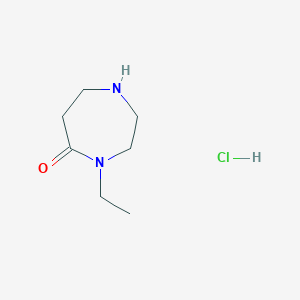![molecular formula C10H10N2O2 B1399873 ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate CAS No. 945840-74-4](/img/structure/B1399873.png)
ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate
Vue d'ensemble
Description
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a pale-yellow to yellow-brown solid . The compound is part of the pyrrolopyridine family, which is a class of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The chemical modification of these compounds often involves the introduction of different functional groups to the pyrrolopyridine ring, leading to a large increase in their biological activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused with a pyridine ring . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3 .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 190.2 .
Applications De Recherche Scientifique
Antibacterial Activity : Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate derivatives have shown potential in antibacterial activity. A study by Toja et al. (1986) synthesized a series of pyrrolopyridine analogs and found one compound exhibiting in vitro antibacterial properties (Toja et al., 1986).
Synthesis of Functionalized Tetrahydropyridines : Zhu et al. (2003) demonstrated the use of this compound in the synthesis of highly functionalized tetrahydropyridines. This reaction had complete regioselectivity and excellent yields, suggesting its potential in organic synthesis (Zhu et al., 2003).
Photophysical Properties : Bozkurt and Doğan (2018) studied the photophysical properties of a novel 4-aza-indole derivative of this compound in various solvents. They found that this compound exhibited reverse solvatochromism and high quantum yield, suggesting potential applications in labeling agents and optoelectronic devices (Bozkurt & Doğan, 2018).
Antioxidant Activity : A study by Zaki et al. (2017) synthesized derivatives of this compound and found that some showed remarkable antioxidant activity. This finding opens up potential applications in pharmacology and nutraceuticals (Zaki et al., 2017).
Anti-HIV Activities : Liu et al. (2014) synthesized a series of novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives and evaluated their anti-HIV-1 activities. Some of these compounds showed potent activities against HIV-1, suggesting their potential as antiviral agents (Liu et al., 2014).
Orientations Futures
The future directions for research on ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate and related compounds could involve further exploration of their biological activities and potential applications in cancer therapy . Additionally, more research could be conducted to clearly recognize the action mechanisms of pyrrolopyridine derivatives .
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects .
Mode of Action
It’s worth noting that the nh moiety at the c4-position was found to be critical for jak inhibition in similar compounds .
Biochemical Pathways
Related compounds have been shown to reduce blood glucose levels, suggesting potential involvement in glucose metabolism pathways .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects .
Action Environment
The action of ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Additionally, exposure to certain chemicals or conditions during use may impact the compound’s efficacy .
Analyse Biochimique
Biochemical Properties
Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. These binding interactions can result in changes in gene expression, further influencing cellular processes. The detailed understanding of these molecular mechanisms is essential for elucidating the compound’s role in biochemical reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, which are important for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. Understanding these processes is crucial for elucidating the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and its role in cellular processes .
Propriétés
IUPAC Name |
ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-7(3-5-11-8)4-6-12-9/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJZTXHBYPZBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735162 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945840-74-4 | |
| Record name | Ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















